4-Formyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid: is an organic compound with a molecular formula of C8H10N2O3. This compound is characterized by the presence of a pyrazole ring substituted with a formyl group at the 4-position, an isopropyl group at the 1-position, and a carboxylic acid group at the 3-position. It is a versatile compound used in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-formyl-1-(propan-2-yl)-1H-pyrazole with a suitable carboxylating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions helps in achieving efficient production with minimal waste and high consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, alkylating agents
Major Products Formed:
Oxidation: 4-Carboxy-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Reduction: 4-Hydroxymethyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Substitution: Various substituted pyrazole derivatives depending on the substituent used
Scientific Research Applications
Chemistry: 4-Formyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions and mechanisms .
Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 4-Formyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their signaling pathways.
Comparison with Similar Compounds
- 4-Formyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- Ethyl 4-formyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
Comparison: 4-Formyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring. Compared to similar compounds, it offers distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-formyl-1-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)10-3-6(4-11)7(9-10)8(12)13/h3-5H,1-2H3,(H,12,13) |
InChI Key |
RZKJUENTVSAPMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.